3-Ethoxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523618-24-7 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 3-ethoxyazetidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is1S/C6H11NO3.ClH/c1-2-10-6 (5 (8)9)3-7-4-6;/h7H,2-4H2,1H3, (H,8,9);1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Applications
3-Ethoxyazetidine-3-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds due to its unique structural features. For instance, it has been utilized in the synthesis of fluorinated beta-amino acids, which are significant in medicinal chemistry for their potential as building blocks. The process involves bromofluorination, reduction, ring closure, and removal of protective groups to yield fluorinated heterocyclic amino acids (Van Hende et al., 2009). Similarly, ethyl 2-ethoxymethylidene-3-oxo-propionates have been cyclized with various amines to form polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, highlighting the versatility of ethoxy-containing precursors in synthesizing fluorinated compounds (Goryaeva et al., 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-ethoxyazetidine-3-carboxylic acid hydrochloride have been explored for their biological activities. For example, a series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. These compounds were evaluated for their potential anti-depressant-like activities, demonstrating the therapeutic applications of ethoxyazetidine derivatives (Mahesh et al., 2011).
Novel Building Blocks
The development of non-proteinogenic amino acids, such as 3-hydroxyazetidine carboxylic acids from D-glucose, showcases the application of azetidine derivatives in providing medicinal chemists with new classes of peptide isosteres. These compounds offer long-term stability and are valuable as components in peptides, expanding the toolkit available for drug design and synthesis (Glawar et al., 2013).
Functionalized Azetidines
The synthetic utility of azetidine derivatives has been further demonstrated through the preparation of functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These compounds were synthesized using 3-bromo-3-ethylazetidines as precursors, illustrating the adaptability of ethoxyazetidine derivatives in synthesizing a variety of functionalized azetidine building blocks for further chemical exploration (Stankovic et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-ethoxyazetidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQUESZWZPBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyazetidine-3-carboxylic acid hydrochloride | |
CAS RN |
1523618-24-7 | |
Record name | 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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